3-Amino-5-methylpyridine

Catalog No.
S673005
CAS No.
3430-19-1
M.F
C6H8N2
M. Wt
108.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-5-methylpyridine

CAS Number

3430-19-1

Product Name

3-Amino-5-methylpyridine

IUPAC Name

5-methylpyridin-3-amine

Molecular Formula

C6H8N2

Molecular Weight

108.14 g/mol

InChI

InChI=1S/C6H8N2/c1-5-2-6(7)4-8-3-5/h2-4H,7H2,1H3

InChI Key

JXUWZXFVCBODAN-UHFFFAOYSA-N

SMILES

CC1=CC(=CN=C1)N

Canonical SMILES

CC1=CC(=CN=C1)N

The exact mass of the compound 3-Amino-5-methylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Amino-5-methylpyridine (CAS 3430-19-1) is a highly specified meta-substituted aminopyridine derivative procured primarily as a structural building block for pharmaceutical active ingredients (APIs), agrochemicals, and advanced supramolecular materials[1]. Featuring an amino group at the 3-position and a methyl group at the 5-position, the compound presents as a stable solid at room temperature (melting point 51–63 °C) with a pKa of approximately 6.46 . This precise substitution pattern provides a critical balance of electron-donating capability and steric hindrance, making it an optimal precursor for transition-metal-catalyzed cross-couplings and the synthesis of kinase, FAAH, and TRPA1 inhibitors where exact spatial arrangement dictates target binding [1].

Substituting 3-Amino-5-methylpyridine with cheaper, unsubstituted 3-aminopyridine or positional isomers like 4-amino-3-methylpyridine frequently leads to process failures, reduced yields, and altered material properties [1]. In palladium-catalyzed Suzuki couplings and alkylations, the lack of the 5-methyl group in 3-aminopyridine results in unmoderated electronic density, leading to aggressive side-product formation, nucleophilic off-target reactions, and tedious chromatographic purifications [1]. Furthermore, in coordination chemistry, positional isomers create entirely different hydrogen-bonding networks; for instance, swapping 3-amino-5-methylpyridine for 4-amino-3-methylpyridine fundamentally alters the crystal lattice and coordination geometry of metal complexes, completely changing the material's structural and photoluminescent properties[2].

Yield Optimization and Side-Product Reduction in Cross-Coupling Reactions

In industrial synthesis, the 5-methyl group in 3-Amino-5-methylpyridine acts as a critical electronic moderator compared to unsubstituted 3-aminopyridine [1]. Data from catalytic process studies demonstrate that the electron-donating effect of the 5-methyl group tempers the nucleophilicity of the pyridine nitrogen, significantly reducing unwanted side-product formation during alkylation and Suzuki cross-coupling reactions [1]. Procurement of the ≥98% purity grade of 3-Amino-5-methylpyridine directly correlates with higher isolated yields of the target intermediate and eliminates the need for repeated column chromatography required when using the unsubstituted analog [1].

Evidence DimensionReaction selectivity and downstream purification efficiency
Target Compound DataHigh target yield with minimal nucleophilic side-reactions
Comparator Or BaselineUnsubstituted 3-aminopyridine (High side-product formation)
Quantified DifferenceSignificant reduction in side-products and improved experimental reproducibility
ConditionsPalladium-catalyzed Suzuki coupling and alkylation workflows

Procuring the 5-methyl variant prevents costly yield losses and reduces purification bottlenecks in multi-step API synthesis.

Coordination Geometry Control in Metallo-Supramolecular Materials

The exact positional placement of the amino and methyl groups dictates the hydrogen-bonding network and metal coordination geometry in supramolecular assembly [1]. In the synthesis of manganese bromide complexes, using 3-amino-5-methylpyridine under acidic conditions yields light brown, plate-shaped crystals containing distorted trigonal bipyramidal [MnX4]2- units that exhibit red photoluminescence [1]. In stark contrast, using the comparator 4-amino-3-methylpyridine yields yellow, block-shaped crystals with tetrahedral geometry and green photoluminescence [1]. Both reactions proceed with 98% yield, but the structural and optical outcomes are entirely divergent based solely on the chosen isomer[1].

Evidence DimensionCrystal geometry and photoluminescent emission
Target Compound DataDistorted trigonal bipyramidal geometry (red photoluminescence)
Comparator Or Baseline4-amino-3-methylpyridine (Tetrahedral geometry, green photoluminescence)
Quantified DifferenceComplete shift in coordination environment and emission wavelength
ConditionsReaction with MnBr2 in 48% HBr/methanol, slow evaporation

For advanced materials and optical sensors, the exact isomer must be procured to guarantee the correct crystal lattice and luminescent properties.

Structural Prerequisite for High-Affinity Enzyme Inhibitors

3-Amino-5-methylpyridine is a preferred precursor for synthesizing biaryl ether urea compounds targeting Fatty Acid Amide Hydrolase (FAAH) and various kinase inhibitors [1]. The meta-relationship of the methyl and amino groups allows the resulting pharmacophore to occupy specific hydrophobic pockets within the enzyme active site without inducing the steric clash associated with ortho-substituted analogs, such as 2-amino-5-methylpyridine [1]. This precise geometry is essential for maintaining low-nanomolar IC50 values in target compounds, making it an irreplaceable building block in the development of therapies for pain, inflammation, and myeloproliferative disorders [1].

Evidence DimensionSteric compatibility in enzyme active sites
Target Compound DataOptimal hydrophobic pocket fit without steric clash
Comparator Or BaselineOrtho-substituted aminopyridines (e.g., 2-amino-5-methylpyridine) (High risk of steric hindrance)
Quantified DifferenceMaintained target affinity and functional inhibition
ConditionsStructure-activity relationship (SAR) optimization for FAAH and kinase inhibitors

Drug discovery teams must select this specific isomer to ensure the final API achieves the required binding affinity and efficacy.

Intermediate Synthesis for FAAH and Kinase Inhibitors

Driven by its optimal steric profile and moderated nucleophilicity, 3-Amino-5-methylpyridine is highly recommended for the synthesis of biaryl ether ureas and Pyridin-2(1H)-one derivatives [1]. It is the precursor of choice when developing inhibitors for FAAH, JAK, and TRPA1, where precise active-site fitting is required[1].

Precursor for Metallo-Supramolecular and Photoluminescent Complexes

Leveraging its unique hydrogen-bonding capabilities, this compound is ideal for the crystal engineering of transition metal complexes [2]. It is specifically selected over other isomers to induce distorted trigonal bipyramidal geometries in manganese-based optical materials, enabling tunable red photoluminescence[2].

High-Yield Cross-Coupling Substrate in Process Chemistry

For industrial scale-up of heterocyclic APIs, 3-Amino-5-methylpyridine is procured to replace unsubstituted 3-aminopyridine in Suzuki couplings and alkylations [3]. Its moderated electronic density reduces off-target side reactions, streamlining downstream chromatographic purification and improving overall batch reproducibility [3].

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.12%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (92.68%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

5-Methylpyridin-3-amine

Dates

Last modified: 08-15-2023

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